![molecular formula C15H20O6 B14596757 2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate CAS No. 60359-77-5](/img/structure/B14596757.png)
2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate is a chemical compound with a complex structure that includes both ester and ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate typically involves the reaction of 2-phenoxyethanol with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The ester and ether groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl pyruvate: Similar in structure but lacks the phenoxyethoxy group.
Ethyl 2-oxopropanoate: Another ester with a simpler structure.
Ethyl 2-oxopropionate: Similar to ethyl pyruvate but with slight structural differences.
Uniqueness
2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate is unique due to the presence of both phenoxyethoxy and propan-2-yl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
60359-77-5 |
|---|---|
Formule moléculaire |
C15H20O6 |
Poids moléculaire |
296.31 g/mol |
Nom IUPAC |
[2-oxo-2-(2-phenoxyethoxy)ethyl] 2-propan-2-yloxyacetate |
InChI |
InChI=1S/C15H20O6/c1-12(2)20-10-15(17)21-11-14(16)19-9-8-18-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Clé InChI |
LTUFQQODWMDMJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC(=O)OCC(=O)OCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






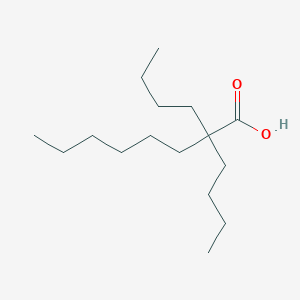
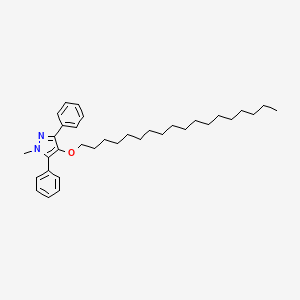

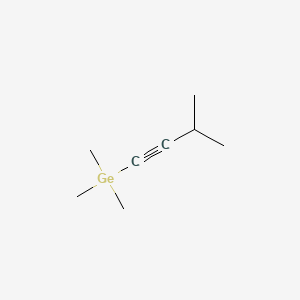
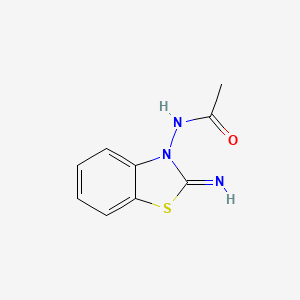
![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)
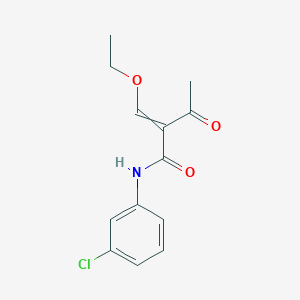

![Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14596748.png)
![6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14596752.png)
